2-Allyloxy-m-anisic acid

Description

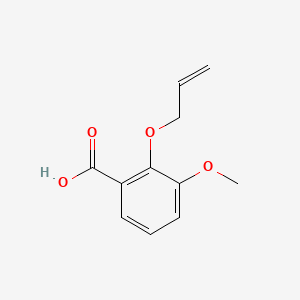

2-Allyloxy-m-anisic acid (systematic name: 2-allyloxy-3-methoxybenzoic acid) is a substituted benzoic acid derivative featuring an allyloxy group at the ortho position and a methoxy group at the meta position relative to the carboxylic acid moiety. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like [2-(allyloxy)phenoxy]acetic acid (C₁₁H₁₂O₄, MW 208.21) . Such compounds are typically utilized as intermediates in organic synthesis or pharmaceutical research, leveraging their reactive allyl and methoxy groups for further functionalization.

Properties

CAS No. |

96619-88-4 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-methoxy-2-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h3-6H,1,7H2,2H3,(H,12,13) |

InChI Key |

YOAIHTMTCQXBPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 2-Allyloxy-m-anisic acid : Presumed structure includes a benzoic acid backbone with methoxy (meta) and allyloxy (ortho) substituents.

- [2-(Allyloxy)phenoxy]acetic acid: Contains a phenoxy-acetic acid scaffold with an allyloxy group at the ortho position .

- 5-Aminosalicylic acid: A benzoic acid derivative with amino (meta) and hydroxyl (ortho) groups, exhibiting higher polarity due to its zwitterionic nature .

- {4-[(2-Methoxyanilino)carbonyl]phenoxy}acetic acid: Features a methoxyanilino-carbonyl group attached to a phenoxy-acetic acid core, resulting in a larger molecular weight (301.29 vs. 208.21 for allyloxy analogs) .

Physicochemical Properties

*Inferred based on structural similarity to [2-(allyloxy)phenoxy]acetic acid.

Data Tables

See Section 2.2 for a comparative table of key properties.

Discussion of Research Findings

- Structural Reactivity: The allyloxy group in this compound may enhance electrophilic substitution reactivity compared to methoxy or amino substituents, as seen in analogous compounds .

- Thermal Stability: The decomposition temperature of 5-aminosalicylic acid (260–280°C) suggests that amino and hydroxyl groups improve thermal stability relative to allyloxy-containing compounds, which likely decompose at lower temperatures.

- Solubility Trends: Polar substituents (e.g., -NH₂, -OH) increase water solubility, as observed in 5-aminosalicylic acid, while allyloxy groups may reduce polarity, favoring organic solvents .

Q & A

Q. Data Reporting Standards

- Experimental Reproducibility : Follow Beilstein Journal guidelines: Detailed methods in main text (≤5 compounds), with extended protocols in supplementary files (e.g., chromatograms, spectral raw data) .

- Ethical Data Presentation : Avoid selective reporting; disclose all replicates, including outliers. Use tools like PRISMA for systematic reviews of contradictory findings .

Note : For toxicological or environmental impact studies, refer to regulatory databases (e.g., EPA CompTox) as peer-reviewed data on this compound remains limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.